Cas no 2300972-40-9 (7,8-dimethylquinoline-5-sulfonyl fluoride)

7,8-Dimethylquinoline-5-sulfonyl fluoride is a sulfonyl fluoride derivative with applications in chemical synthesis and bioconjugation. Its reactive sulfonyl fluoride group enables selective modifications under mild conditions, making it valuable for protein labeling and probe development. The dimethylquinoline backbone enhances stability and solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in activity-based protein profiling (ABPP) due to its ability to covalently bind serine hydrolases and other nucleophilic residues. Its structural features allow for efficient incorporation into complex molecular architectures, supporting research in medicinal chemistry and biochemical studies.
7,8-dimethylquinoline-5-sulfonyl fluoride structure
2300972-40-9 structure
Product name:7,8-dimethylquinoline-5-sulfonyl fluoride
CAS No:2300972-40-9
MF:C11H10FNO2S
MW:239.266005039215
CID:5945388
PubChem ID:165680772

7,8-dimethylquinoline-5-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 7,8-dimethylquinoline-5-sulfonyl fluoride
    • 2300972-40-9
    • EN300-1583605
    • Inchi: 1S/C11H10FNO2S/c1-7-6-10(16(12,14)15)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3
    • InChI Key: GAXKDMITIOCZMU-UHFFFAOYSA-N
    • SMILES: S(C1=CC(C)=C(C)C2C1=CC=CN=2)(=O)(=O)F

Computed Properties

  • Exact Mass: 239.04162790g/mol
  • Monoisotopic Mass: 239.04162790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55.4Ų

7,8-dimethylquinoline-5-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1583605-0.25g
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
0.25g
$657.0 2023-06-04
Enamine
EN300-1583605-2.5g
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
2.5g
$1399.0 2023-06-04
Enamine
EN300-1583605-100mg
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
100mg
$628.0 2023-09-24
Enamine
EN300-1583605-5000mg
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
5000mg
$2070.0 2023-09-24
Enamine
EN300-1583605-500mg
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
500mg
$685.0 2023-09-24
Enamine
EN300-1583605-0.05g
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
0.05g
$600.0 2023-06-04
Enamine
EN300-1583605-1.0g
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
1g
$714.0 2023-06-04
Enamine
EN300-1583605-0.1g
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
0.1g
$628.0 2023-06-04
Enamine
EN300-1583605-10.0g
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
10g
$3069.0 2023-06-04
Enamine
EN300-1583605-50mg
7,8-dimethylquinoline-5-sulfonyl fluoride
2300972-40-9
50mg
$600.0 2023-09-24

Additional information on 7,8-dimethylquinoline-5-sulfonyl fluoride

Professional Introduction to 7,8-dimethylquinoline-5-sulfonyl fluoride (CAS No: 2300972-40-9)

7,8-dimethylquinoline-5-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No) 2300972-40-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline derivatives family, which is well-known for its diverse biological activities and potential applications in drug development. The unique structural features of 7,8-dimethylquinoline-5-sulfonyl fluoride, particularly the presence of a sulfonyl fluoride group at the 5-position, make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The sulfonyl fluoride moiety is a key functional group that enhances the reactivity of the molecule, making it particularly useful in various chemical transformations. This group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups at specific positions on the quinoline core. Such reactivity is highly advantageous in the synthesis of more complex molecules, including potential drug candidates. The 7,8-dimethylquinoline backbone provides stability and additional sites for functionalization, which can be exploited to tailor the properties of the final compounds for specific applications.

In recent years, quinoline derivatives have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of the sulfonyl fluoride group into the quinoline scaffold has further expanded the pharmacological potential of this class of compounds. Researchers have been particularly interested in exploring how modifications at different positions on the quinoline ring can influence its biological activity. For instance, studies have shown that substituents at the 5-position can significantly affect the binding affinity and efficacy of quinoline-based drugs.

One of the most compelling aspects of 7,8-dimethylquinoline-5-sulfonyl fluoride is its utility as a building block in medicinal chemistry. The compound's structure allows for easy modification at multiple sites, enabling chemists to design and synthesize novel molecules with tailored properties. This flexibility is crucial in drug discovery, where small changes in molecular structure can lead to significant differences in biological activity. For example, researchers have used derivatives of this compound to develop new inhibitors targeting specific enzymes involved in cancer progression or infectious diseases.

The synthesis of 7,8-dimethylquinoline-5-sulfonyl fluoride involves multi-step organic reactions that require precise control over reaction conditions. The process typically starts with the preparation of a dimethylquinoline precursor, followed by functionalization at the 5-position using fluorinating agents. The introduction of the sulfonyl fluoride group is a critical step that requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency and scalability, which is essential for large-scale pharmaceutical applications.

Recent studies have highlighted the potential of 7,8-dimethylquinoline-5-sulfonyl fluoride in developing new therapeutic agents. For instance, researchers have explored its use as a precursor for kinase inhibitors, which are widely used in cancer treatment. The sulfonyl fluoride group can be readily converted into other functional groups that are known to interact with protein targets. This property makes it an attractive starting point for designing molecules that can modulate enzyme activity effectively.

Another area where this compound has shown promise is in antiviral research. Quinoline derivatives have been used historically as antimalarial drugs, and modifications to their structure have led to the development of effective treatments against other viral infections. The presence of the sulfonyl fluoride group enhances the ability of these compounds to interact with viral proteins, potentially leading to new strategies for combating infectious diseases.

The chemical properties of 7,8-dimethylquinoline-5-sulfonyl fluoride also make it a valuable tool in materials science and nanotechnology. Researchers have explored its use in developing organic semiconductors and light-emitting diodes (OLEDs). The electron-withdrawing nature of the sulfonyl fluoride group can influence electronic properties, making it useful for tuning the performance of advanced materials.

In conclusion,7,8-dimethylquinoline-5-sulfonyl fluoride (CAS No: 2300972-40-9) is a versatile and highly reactive compound with significant potential in pharmaceutical research and beyond. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and other areas of chemical innovation.

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